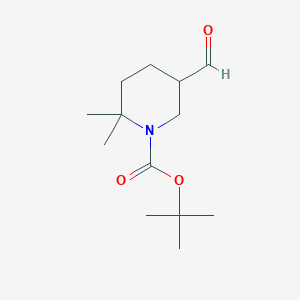
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a piperidine derivative, characterized by the presence of a formyl group at the 5-position and a tert-butyl ester at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures (around -78°C) . This reaction yields the desired formylated product with high selectivity.
Industrial Production Methods
While specific industrial production methods for tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Tert-butyl 5-carboxy-2,2-dimethylpiperidine-1-carboxylate.
Reduction: Tert-butyl 5-hydroxymethyl-2,2-dimethylpiperidine-1-carboxylate.
Substitution: Various imine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate: Similar structure but with different substitution pattern.
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate: Contains an aminomethyl group instead of a formyl group.
Tert-butyl 2,2-dimethylpiperazine-1-carboxylate: A piperazine derivative with similar steric properties.
Uniqueness
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10(9-15)6-7-13(14,4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
GPONZEYPJDZZSL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CN1C(=O)OC(C)(C)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


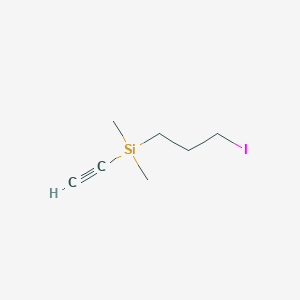
![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
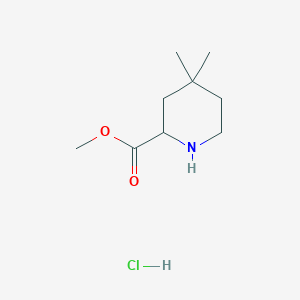
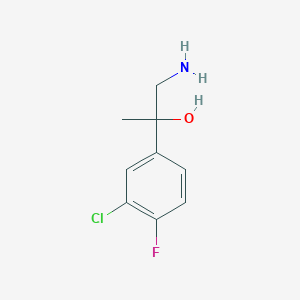
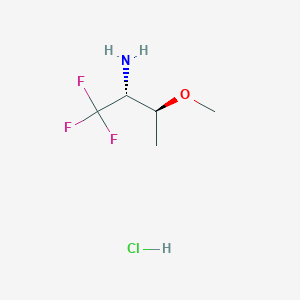
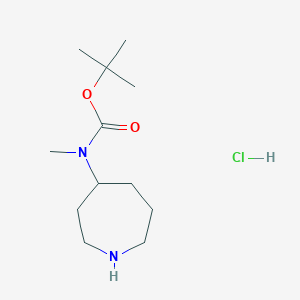
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)

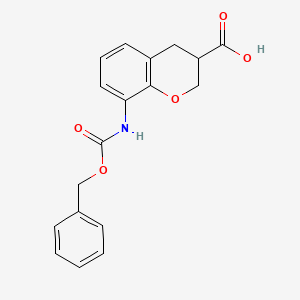
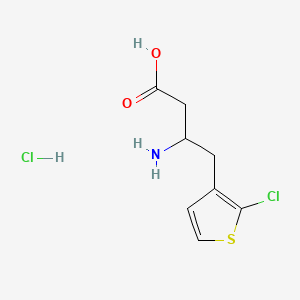
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
